molecular formula C₂₈H₃₃N₇O₂ B560133 Osimertinib CAS No. 1421373-65-0

Osimertinib

Cat. No. B560133
M. Wt: 499.61
InChI Key: DUYJMQONPNNFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Osimertinib, also known as Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . It is used to treat non-small cell lung cancer (NSCLC) in patients who have certain types of abnormal epidermal growth factor (EGFR) genes . This medicine is used to prevent NSCLC from coming back in patients whose tumor has been removed by surgery .


Synthesis Analysis

Osimertinib was synthesized by an improved and highly efficient protocol, revisiting the classical synthetic process and modifying parameters, such as solvents, temperature, reagents, and reaction time . A cost-effective, environmentally friendly methodology for the synthesis of osimertinib was established, which gave shorter reaction times, saved labor by eliminating purification steps through column chromatography, and enhanced yields .


Molecular Structure Analysis

Osimertinib is a mono-anilino-pyrimidine compound that corresponds to the molecular formula C28H33N7O2 and possesses a molecular weight of 596 g/mol . Osimertinib irreversibly binds to mutant EGFR via its acrylamide group that forms a covalent bond with the Cys797 residue located in the ATP-binding site of mutant EGFR .


Chemical Reactions Analysis

Osimertinib is a third-generation EGFR inhibitor that is highly selective for EGFR-activating mutations as well as the EGFR T790M mutation in patients with advanced NSCLC with EGFR oncogene addiction .


Physical And Chemical Properties Analysis

Osimertinib corresponds to the molecular formula C28H33N7O2 and possesses a molecular weight of 596 g/mol .

Scientific Research Applications

  • Pharmacokinetic Study and Effective Measurement Method : A study developed an original method for quantifying osimertinib in rat plasma using ultra-performance liquid chromatography with time of flight mass spectrometry (UPLC-TOF-MS). This method demonstrated specificity, accuracy, and precision, and was successfully applied to pharmacokinetics in rats (Song-tao Dong et al., 2018).

  • Assessment of Resistance Mechanisms in Lung Cancer : Another study focused on understanding the molecular mechanisms of acquired resistance to osimertinib in EGFR T790M–positive lung cancer. It found that loss of the T790M mutation was associated with a range of competing resistance mechanisms and was linked to early resistance (G. Oxnard et al., 2018).

  • Investigating Resistance Mechanisms in Non-Small Cell Lung Cancer (NSCLC) : Osimertinib's resistance mechanisms in advanced EGFR-mutated NSCLC encompass both EGFR-dependent and EGFR-independent pathways. The study discussed potential approaches to counteract resistance, including targeting MET/HER2 amplification and novel fusion events (A. Leonetti et al., 2019).

  • Application in Leptomeningeal Metastases : In a study on patients with leptomeningeal metastases from EGFR-mutated advanced NSCLC, osimertinib showed therapeutic efficacy in the central nervous system and a manageable safety profile (J. Yang et al., 2019).

  • Comparison with Platinum-Pemetrexed in Lung Cancer : A study comparing osimertinib with platinum-based therapy plus pemetrexed in patients with T790M-positive advanced NSCLC found that osimertinib had significantly greater efficacy, particularly in patients with central nervous system metastases (T. Mok et al., 2017).

  • First-Line Treatment in EGFR-Mutated Advanced NSCLC : A trial assessing osimertinib as a first-line treatment in previously untreated EGFR mutation-positive advanced NSCLC demonstrated its superior efficacy compared to standard EGFR tyrosine kinase inhibitors (J. Soria et al., 2018).

  • Study of Osimertinib Disposition and Interaction with Medications : Research was conducted to understand osimertinib's metabolism and interaction with other medications, highlighting the role of various enzymes in its disposition and potential implications for lung cancer therapy (A. MacLeod et al., 2018).

  • Preclinical Studies on Blood-Brain Barrier Permeability : Preclinical models were used to compare the blood-brain barrier permeability of osimertinib with other EGFR TKIs, demonstrating its significant exposure in the brain, supporting its ongoing clinical evaluation for treating EGFR-mutant brain metastasis (N. Colclough et al., 2020).

Safety And Hazards

Osimertinib can cause a serious heart problem. Your risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . Other drugs may affect osimertinib, including prescription and over-the-counter medicines, vitamins, and herbal products .

Future Directions

The development of tyrosine kinase inhibitors (TKIs) targeting the mutant epidermal growth factor receptor (EGFR) protein initiated the success story of targeted therapies in non-small-cell lung cancer (NSCLC). Despite durable responses in patients with advanced NSCLC, resistance to osimertinib, similar to other targeted therapies, inevitably develops . Understanding the mechanisms of resistance, including both EGFR-dependent and -independent molecular pathways, as well as their therapeutic potential, represents an unmet need in thoracic oncology . Differential resistance mechanisms develop when osimertinib is administered in a first-line versus second-line setting, indicating the importance of selection pressure and clonal evolution of tumor cells .

properties

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYJMQONPNNFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025961
Record name Osimertinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Osimertinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that binds to certain mutant forms of EGFR (T790M, L858R, and exon 19 deletion) that predominate in non-small cell lung cancer (NSCLC) tumours following treatment with first-line EGFR-TKIs. As a third-generation tyrosine kinase inhibitor, osimertinib is specific for the gate-keeper T790M mutation which increases ATP binding activity to EGFR and results in poor prognosis for late-stage disease. Furthermore, osimertinib has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity. Compared to wild-type EGFR, osimertinib has 200 times higher affinity for EGFR molecules with the L858R/T790M mutation _in vitro_.
Record name Osimertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Osimertinib

CAS RN

1421373-65-0
Record name Osimertinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421373-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osimertinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osimertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Osimertinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSIMERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C06JJ0Z2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of acryloyl chloride (34.5 mg, 0.38 mmol) in CH2Cl2 (1 mL) was added dropwise to a stirred mixture of N1-(2-dimethylaminoethyl)-5-methoxy-N1-methyl-N4-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine (Intermediate 100, 170 mg, 0.38 mmol) and DIPEA (0.073 mL, 0.42 mmol) in CH2Cl2 (5 mL), which was cooled in an ice/water bath. The mixture was stirred for 1.5 h and then diluted with CH2Cl2 (25 mL) and washed with sat.NaHCO3 (50 mL). The aqueous washes were extracted with CH2Cl2 (2×25 mL). The combined organic solutions were dried (MgSO4) and concentrated in vacuo. Purification by FCC, eluting with 0-4% 7N methanolic ammonia in CH2Cl2 gave the title compound (75 mg, 39%) as a cream solid after trituration with diethyl ether; 1H NMR: 2.21 (6H, s), 2.29 (2H, t), 2.72 (3H, s), 2.89 (2H, t), 3.86 (3H, s), 3.92 (3H, s), 5.77 (1H, dd), 6.27 (1H, dd), 6.43 (1H, dd), 7.04 (1H, s), 7.15 (1H, t), 7.20-7.27 (2H, m), 7.53 (1H, d), 7.91 (1H, s), 8.24 (1H, d), 8.33 (1H, d), 8.68 (1H, s), 9.14 (1H, s), 10.22 (1H, s); m/z: ES+ MH+ 500.42.
Quantity
34.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.073 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
39%

Synthesis routes and methods II

Procedure details

To a stirred solution of N1-(2-dimethylaminoethyl)-5-methoxy-N1-methyl-N4-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine (Intermediate 100, 10 g, 21.32 mmol) in THF (95 mL) and water (9.5 mL) at 0° C. was added the 3-chloropropanoyl chloride (3.28 g, 25.59 mmol). The mixture was stirred at r.t. for 15 minutes then NaOH (3.48 g, 85.28 mmol) was added. The resulting mixture was heated to 65° C. for 10 h. The mixture was then cooled to r.t. and CH3OH (40 mL) and water (70 mL) were added. The resulting mixture was stirred overnight. The resulting solid was collected by filtration, washed with water (25 mL) and dried at 50° C. for 12 h to give the title compound (7.0 g, 94%) as a solid form identified herein as polymorphic Form D. 1H NMR: 2.69 (3H, s) 2.83 (6H, d) 3.35 (4H, s) 3.84 (3H, s) 3.91 (3H, s) 5.75 (1H, d) 6.28 (1H, d) 6.67 (1H, dd) 7.05-7.23 (2H, m) 7.29 (1H, t) 7.43 (1H, d) 7.56 (1H, d) 8.21 (2H, s) 8.81 (1H, s) 9.47 (1H, s) 9.52 (1H, s) ES+ MH+ 500.26.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Name
Quantity
9.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.48 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods III

Procedure details

To a stirred solution of 3-chloro-N-[2-[2-dimethylaminoethyl(methyl)amino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]propanamide (Intermediate 174, 31.5 g, 58.76 mmol) in acetonitrile (310 mL) was added triethylamine (17.84 g, 176.28 mmol) at r.t. The resulting mixture was heated to 80° C. for 6 h then cooled to r.t. Water (130 mL) was then added and the mixture stirred for 12 h. The mixture was then filtered, washed with a mixture of water and acetonitrile (160 mL, 1:1) and dried at 50° C. for overnight to give the title compound (19.2 g, 94%) as a solid form identified herein as polymorphic form D. 1H NMR: 2.69 (3H, s), 2.83 (6H, d), 3.35 (4H, s), 3.84 (3H, s), 3.91 (3H, s), 5.75 (1H, d), 6.28 (1H, d), 6.67 (1H, dd), 7.05-7.23 (2H, m), 7.29 (1H, t), 7.43 (1H, d), 7.56 (1H, d), 8.21 (2H, s), 8.81 (1H, s), 9.47 (1H, s), 9.52 (1H, s), m/z: ES+ MH+ 500.26.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.84 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two
Yield
94%

Citations

For This Compound
33,300
Citations
U Malapelle, B Ricciuti, S Baglivo, F Pepe… - Small Molecules in …, 2018 - Springer
… On this basis, osimertinib has proven more efficacious than … More recently, in another phase 3 trial, osimertinib outperformed … and clinical development of osimertinib, briefly touching …
Number of citations: 25 link.springer.com
C Lazzari, V Gregorc, N Karachaliou… - Journal of Thoracic …, 2020 - ncbi.nlm.nih.gov
… Moreover, osimertinib has shown significant central nervous system (CNS) activity and a … osimertinib, the mechanisms of acquired resistance identified in patients receiving osimertinib …
Number of citations: 60 www.ncbi.nlm.nih.gov
S Schmid, JJN Li, NB Leighl - Lung Cancer, 2020 - Elsevier
… -mutations disrupting the osimertinib binding through … osimertinib treatment and recently published early trials show promising results for combination of MET-inhibitors with osimertinib …
Number of citations: 92 www.sciencedirect.com
SS Ramalingam, J Vansteenkiste… - … England Journal of …, 2020 - Mass Medical Soc
… , those who received osimertinib had longer overall survival than … for osimertinib was similar to that of the comparator EGFR-TKIs, despite a longer duration of exposure in the osimertinib …
Number of citations: 810 www.nejm.org
JC Soria, Y Ohe, J Vansteenkiste… - New England journal …, 2018 - Mass Medical Soc
… We compared osimertinib with standard EGFR-TKIs in … was significantly longer with osimertinib than with standard EGFR… two groups: 80% with osimertinib and 76% with standard EGFR-…
Number of citations: 034 www.nejm.org
YL Wu, M Tsuboi, J He, T John, C Grohe… - New England journal …, 2020 - Mass Medical Soc
… osimertinib group and 343 to the placebo group). At 24 months, 90% of the patients with stage II to IIIA disease in the osimertinib … 89% of the patients in the osimertinib group (95% CI, 85 …
Number of citations: 200 www.nejm.org
TS Mok, YL Wu, MJ Ahn, MC Garassino… - … England Journal of …, 2017 - Mass Medical Soc
Background Osimertinib is an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that is selective for both EGFR-TKI sensitizing and T790M resistance mutations in …
Number of citations: 160 www.nejm.org
SL Greig - Drugs, 2016 - Springer
… Osimertinib has been designed to target the EGFR T790M … In November 2015, the tablet formulation of osimertinib was granted … of osimertinib leading to this first approval for NSCLC. …
Number of citations: 256 link.springer.com
SS Ramalingam, Y Cheng, C Zhou, Y Ohe… - Annals of …, 2018 - annalsofoncology.org
… study (NCT02296125), osimertinib showed superior efficacy … osimertinib in pts who progressed during the FLAURA study. … ) were randomised 1: 1 to osimertinib 80 mg once daily (QD; n…
Number of citations: 331 www.annalsofoncology.org
A Leonetti, S Sharma, R Minari, P Perego… - British journal of …, 2019 - nature.com
… the osimertinib arm was found. These data were concordant with the pharmacodynamic activity of osimertinib: considering that osimertinib … of T790M under osimertinib treatment was not …
Number of citations: 752 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.